10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline
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Overview
Description
10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline is a heterocyclic compound that consists of a fused benzene and quinoline ring system. This compound is characterized by the presence of a methyl group at the 10b position and a partially hydrogenated structure, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to yield the desired quinoline derivative . The reaction conditions often include the use of sulfuric acid as a catalyst and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, fully hydrogenated compounds, and substituted quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline has several applications in scientific research:
Biology: This compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1,3,4,5,6,10b-hexahydrobenzo[h]quinolin-4a(2H)-ol
- (10bS)-10b-Methyl-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Uniqueness
10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline is unique due to its specific substitution pattern and partially hydrogenated structure. This confers distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
88469-86-7 |
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Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
10b-methyl-2,3,5,6-tetrahydro-1H-benzo[f]quinoline |
InChI |
InChI=1S/C14H17N/c1-14-9-4-10-15-13(14)8-7-11-5-2-3-6-12(11)14/h2-3,5-6H,4,7-10H2,1H3 |
InChI Key |
MDAJRGNXKQFTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCN=C1CCC3=CC=CC=C23 |
Origin of Product |
United States |
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